Ask1-IN-2
Overview
Description
ASK1-IN-2 is a small molecule inhibitor targeting apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase family. ASK1 plays a crucial role in mediating cellular responses to oxidative stress, endoplasmic reticulum stress, and calcium influx by activating c-Jun N-terminal kinases and p38 mitogen-activated protein kinases . This compound has emerged as a promising therapeutic agent for treating various diseases associated with prolonged activation of these kinases, such as neurodegenerative disorders, cardiovascular diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASK1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The final step typically involves coupling the functionalized benzene ring with a heterocyclic moiety under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography . Additionally, process development may include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
ASK1-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
ASK1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ASK1 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of ASK1 inhibition on cellular processes such as apoptosis, inflammation, and stress response
Medicine: Explored as a potential therapeutic agent for treating diseases such as Alzheimer’s, Parkinson’s, and cardiovascular diseases by modulating ASK1 activity
Industry: Utilized in the development of new drugs targeting ASK1 and related pathways, as well as in the optimization of industrial processes involving ASK1 inhibitors
Mechanism of Action
ASK1-IN-2 exerts its effects by selectively inhibiting the kinase activity of ASK1. This inhibition prevents the activation of downstream signaling components, such as c-Jun N-terminal kinases and p38 mitogen-activated protein kinases, which are involved in mediating cellular responses to stress . By blocking these pathways, this compound can reduce inflammation, cell death, and fibrosis in various tissues .
Comparison with Similar Compounds
Similar Compounds
ASK1-IN-1: Another ASK1 inhibitor with a similar mechanism of action but different chemical structure.
ASK1-IN-3: A structurally related compound with enhanced selectivity for ASK1 over other kinases
Uniqueness of ASK1-IN-2
This compound stands out due to its high potency and selectivity for ASK1, making it a valuable tool for studying ASK1-related pathways and developing therapeutic strategies. Its unique chemical structure allows for specific interactions with the ASK1 kinase domain, leading to effective inhibition of its activity .
Properties
IUPAC Name |
6-fluoro-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-11(2)26-10-21-25-18(26)14-4-3-5-17(23-14)24-19(27)16-8-12-6-7-13(20)9-15(12)22-16/h3-11,22H,1-2H3,(H,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQNMNUBOUCBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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